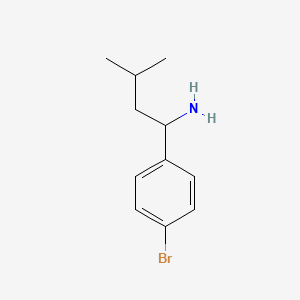

1-(4-Bromophenyl)-3-methylbutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16BrN |

|---|---|

Molecular Weight |

242.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C11H16BrN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |

InChI Key |

IHSXLLBKAMNFLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromophenyl 3 Methylbutan 1 Amine

Direct Synthetic Pathways

Direct synthetic routes offer straightforward approaches to the racemic form of 1-(4-bromophenyl)-3-methylbutan-1-amine. These methods are typically characterized by their operational simplicity and the use of readily available starting materials.

Reductive Amination Approaches for the Chemical Compound

Reductive amination is a widely utilized and efficient method for the formation of amines from carbonyl compounds. researchgate.netsemanticscholar.org This process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. For the synthesis of this compound, the precursor ketone is 1-(4-bromophenyl)-3-methylbutan-1-one.

The reaction proceeds via the in situ formation of an imine intermediate, which is subsequently reduced to the target primary amine. A variety of reducing agents can be employed, each with distinct reactivity and selectivity profiles. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although its effectiveness can be enhanced by the presence of acid activators. organic-chemistry.org A more specialized and milder reagent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is often preferred for its high selectivity and tolerance of various functional groups, typically using 1,2-dichloroethane (DCE) as the solvent. organic-chemistry.org The direct, one-pot nature of this reaction makes it a convenient method for producing the racemic amine. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Typical Conditions | Characteristics |

| Sodium Borohydride | NaBH₄ | Methanol, often with an acid catalyst | Common and inexpensive; can require acidic conditions to facilitate imine formation and reduction. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 3-6 | More selective than NaBH₄; toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE), Acetic Acid | Mild and highly selective; does not reduce the starting ketone; tolerates a wide range of functional groups. organic-chemistry.org |

| Borane-Pyridine Complex | BH₃·C₅H₅N | Ethanol | Effective for reductive aminations of various aldehydes and ketones. |

Reduction of Precursor Amides

An alternative pathway involves the reduction of a corresponding amide precursor, 1-(4-bromophenyl)-3-methylbutanamide. This multi-step approach begins with the synthesis of the amide, which can be prepared from the corresponding carboxylic acid, 1-(4-bromophenyl)-3-methylbutanoic acid, or its acyl chloride derivative, by reacting it with ammonia.

Once the amide is formed, its carbonyl group must be reduced to a methylene (B1212753) (CH₂) group to yield the primary amine. This transformation requires potent reducing agents due to the low reactivity of the amide carbonyl. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). Borane (BH₃), often used as a complex with THF (BH₃·THF), is another viable option that readily reduces amides. This method, while robust, is less atom-economical than direct reductive amination and involves the use of highly reactive and hazardous reagents.

Asymmetric Synthesis Strategies for Enantiopure this compound

The production of enantiomerically pure amines is of significant interest, and several strategies have been developed to achieve this. These methods introduce chirality either through the use of a recoverable chiral auxiliary or through catalysis.

Chiral Auxiliary-Mediated Methodologies (e.g., tert-Butanesulfinamide Applications)

The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric synthesis. nih.gov For the synthesis of chiral primary amines, tert-butanesulfinamide, developed by Ellman, has become a benchmark reagent. wikipedia.orgnih.goviupac.org This methodology allows for the highly diastereoselective synthesis of the target amine from its ketone precursor, 1-(4-bromophenyl)-3-methylbutan-1-one.

The synthesis involves three key steps:

Condensation: An enantiopure form of tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) is condensed with 1-(4-bromophenyl)-3-methylbutan-1-one. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄), which also acts as a dehydrating agent to drive the formation of the N-tert-butanesulfinyl ketimine intermediate. ysu.am

Diastereoselective Reduction: The C=N bond of the sulfinyl ketimine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the hydride reagent (e.g., from NaBH₄) to the opposite face. ysu.am This steric hindrance leads to the formation of one diastereomer in high excess. The presence of a Lewis acid like Ti(OEt)₄ during the reduction has been shown to enhance both the reaction rate and the diastereoselectivity. ysu.am

Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary by treating the N-sulfinyl amine with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol. This step cleaves the N-S bond to afford the desired enantiopure primary amine as its hydrochloride salt, while the chiral auxiliary can be recovered and reused. nih.gov

Table 2: Key Stages of tert-Butanesulfinamide-Mediated Asymmetric Synthesis

| Stage | Description | Typical Reagents | Purpose |

| 1. Condensation | Formation of a chiral N-tert-butanesulfinyl ketimine from the starting ketone. | (R)- or (S)-tert-butanesulfinamide, Titanium(IV) ethoxide (Ti(OEt)₄) | To form a chiral intermediate that can be reduced diastereoselectively. |

| 2. Reduction | Diastereoselective reduction of the C=N bond of the ketimine. | Sodium borohydride (NaBH₄) | To create the new stereocenter with a high degree of stereochemical control. |

| 3. Cleavage | Removal of the chiral auxiliary to yield the final enantiopure amine. | Hydrochloric acid (HCl) in Methanol | To release the target amine and allow for the recovery of the auxiliary. |

Catalytic Enantioselective Approaches

Catalytic enantioselective methods represent a highly efficient approach to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of enantiopure product. For the synthesis of this compound, this could be achieved through the asymmetric reduction of a pre-formed achiral imine or via a direct catalytic reductive amination of the ketone.

This strategy often employs transition metal catalysts complexed with chiral ligands. For instance, an imine formed from 1-(4-bromophenyl)-3-methylbutan-1-one and ammonia could be subjected to asymmetric hydrogenation using a chiral iridium or rhodium catalyst. Alternatively, catalytic transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol, in the presence of a chiral ruthenium complex, could also furnish the enantiomerically enriched amine. The development of such a process would require careful optimization of the catalyst, ligand, and reaction conditions to achieve high yield and enantioselectivity.

Diastereoselective Control in Synthesis

Diastereoselective control is the cornerstone of asymmetric syntheses that employ chiral auxiliaries. In the tert-butanesulfinamide method, the stereocenter on the sulfur atom of the auxiliary dictates the facial selectivity of the reduction of the C=N bond. The large tert-butyl group provides significant steric hindrance, forcing the hydride to approach from the less hindered face of the imine.

The predictable nature of this diastereoselection is a major advantage of the method. By choosing either the (R)- or (S)-enantiomer of tert-butanesulfinamide, one can selectively synthesize either the (R)- or (S)-enantiomer of this compound, respectively. This high level of stereochemical control, often resulting in diastereomeric ratios exceeding 95:5, makes it a preferred method for accessing enantiomerically pure forms of this and many other chiral amines.

Novel Synthetic Approaches and Method Development

Recent advancements in synthetic organic chemistry have provided innovative methods applicable to the synthesis of bromoaryl amines like this compound. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Photoredox-Catalyzed Functionalization Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. kaust.edu.sa This methodology allows for the direct functionalization of C-H bonds, which is a significant challenge in organic synthesis. kaust.edu.sa In the context of synthesizing bromoaryl amines, photoredox catalysis can facilitate the coupling of aryl halides with amine precursors under mild conditions. nih.govnih.gov The process typically involves a photosensitizer that, upon irradiation with visible light, initiates a single-electron transfer (SET) process, generating reactive radical intermediates. researchgate.netsemanticscholar.org These intermediates can then engage in bond-forming reactions. For instance, an α-amino radical can be generated from an amine, which can then be coupled with an aryl halide. nih.gov

Key features of photoredox catalysis in amine synthesis include:

Mild Reaction Conditions: Reactions are often carried out at room temperature, minimizing side reactions and decomposition of sensitive substrates. nih.gov

High Functional Group Tolerance: This method is compatible with a wide range of functional groups, which is advantageous in multi-step syntheses. rhhz.net

Sustainability: The use of visible light as a renewable energy source makes this a more environmentally benign approach. kaust.edu.sa

Metal-Catalyzed Coupling Reactions in Bromoaryl Amine Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-N bonds. thermofisher.comustc.edu.cn The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used to couple aryl halides with amines. ustc.edu.cnresearchgate.net This reaction is highly versatile and can be applied to the synthesis of a wide array of aryl amines. researchgate.net

Various transition metals, including palladium, copper, nickel, and iron, have been employed as catalysts for these transformations. rhhz.net The general mechanism involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine and regenerate the catalyst. rhhz.net

| Catalyst System | Amine Source | Aryl Halide | Key Advantages |

| Palladium/Ligand | Primary/Secondary Amines | Aryl Bromides/Chlorides | High yields, broad substrate scope. researchgate.net |

| Copper | Ammonia or Amines | Aryl Halides | Cost-effective catalyst. nih.gov |

| Nickel | Amines | Aryl Chlorides/Fluorides | Effective for less reactive halides. ustc.edu.cn |

Recent developments have focused on creating more active and stable catalyst systems, often employing sophisticated phosphine (B1218219) ligands to enhance catalytic efficiency. ustc.edu.cn

Acid-Catalyzed Hydroamination Strategies

Acid-catalyzed hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. cardiff.ac.uk This method can be a direct and atom-economical approach to synthesizing amines. While traditionally challenging, recent advancements have expanded the scope of this reaction. cardiff.ac.uk For the synthesis of aryl amines, this could involve the hydroamination of an appropriate alkene with an aniline derivative.

Both Brønsted and Lewis acids can be used to catalyze this transformation. cardiff.ac.uk The reaction mechanism typically involves the activation of the alkene by the acid catalyst, making it susceptible to nucleophilic attack by the amine. Nickel-catalyzed hydroamination of unactivated alkenes has also been developed, offering a highly regio- and enantioselective route to chiral arylamines. acs.orgnih.gov

Annulation Reactions for Related Aryl Amine Scaffolds

Annulation reactions, which involve the formation of a new ring, can be a powerful strategy for constructing complex aryl amine scaffolds. nih.govresearchgate.net While not a direct synthesis of this compound, these methods are crucial for building related heterocyclic structures that may be precursors or analogues.

For example, a benzannulation protocol has been developed to prepare substituted aryl amines through a Michael-aldol reaction followed by condensation with an amine. nih.gov Another approach involves the photoredox Au-catalyzed C-H annulation of aryl amines with internal alkynes. researchgate.net These methods demonstrate the versatility of annulation strategies in generating diverse aryl amine frameworks.

Optimization of Synthetic Procedures for the Chemical Compound

Optimizing synthetic procedures is critical for maximizing yield, ensuring high purity, and developing scalable and cost-effective processes.

Reaction Condition Tuning for Yield and Selectivity

The optimization of reaction conditions is a multi-faceted process that involves systematically varying parameters to achieve the desired outcome. Key parameters that are often tuned include:

Catalyst and Ligand: The choice of metal catalyst and its corresponding ligand can dramatically influence the reaction's efficiency and selectivity. For instance, in palladium-catalyzed aminations, different phosphine ligands can lead to significant variations in yield.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates.

Base: The strength and nature of the base are crucial, particularly in reactions like the Buchwald-Hartwig amination where it facilitates the deprotonation of the amine.

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction proceeds to completion while minimizing the formation of byproducts.

A systematic approach to optimization often involves a screening process where these parameters are varied. For example, in the development of a bromination reaction, different solvents and amounts of the brominating agent were tested to maximize the yield of the desired monobrominated product. researchgate.net Similarly, in a Suzuki-Miyaura coupling, various solvents, bases, and catalyst compositions were evaluated to achieve a near-quantitative yield. researchgate.net

Below is a hypothetical optimization table for a key synthetic step, illustrating the process:

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | P(t-Bu)3 | NaOt-Bu | Toluene | 80 | 65 |

| 2 | Pd2(dba)3 (1) | XPhos | K3PO4 | Dioxane | 100 | 78 |

| 3 | Pd2(dba)3 (1) | SPhos | Cs2CO3 | Toluene | 100 | 92 |

| 4 | Pd(OAc)2 (2) | SPhos | Cs2CO3 | Toluene | 110 | 95 |

This iterative process of tuning reaction conditions is fundamental to developing robust and efficient syntheses for compounds like this compound.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound via reductive amination can be significantly improved by incorporating these principles, focusing on biocatalysis, sustainable solvents, and atom-economical catalytic systems. wikipedia.org

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, often in aqueous media. researchgate.net For the synthesis of chiral amines, transaminases (TAs) and amine dehydrogenases (AmDHs) are powerful biocatalytic tools. nih.govnih.gov

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine or L-alanine) to a prochiral ketone precursor. nih.govillinois.edu This method allows for the asymmetric synthesis of the target amine, producing a single enantiomer with high purity (>99% enantiomeric excess). acs.orgnih.gov ω-Transaminases are particularly useful as they accept a broad range of non-natural substrates. illinois.edumdpi.com

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia and a hydride source, typically a nicotinamide cofactor (NADH or NADPH). nih.gov The cofactor can be regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase with ammonium (B1175870) formate, which serves as both the nitrogen and hydride source, making the process highly atom-efficient with inorganic carbonate as the sole byproduct. nih.gov

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis (TAs/AmDHs) |

|---|---|---|

| Stereoselectivity | Typically produces a racemic mixture unless chiral catalysts/auxiliaries are used. | Excellent enantioselectivity (often >99% ee), producing a single enantiomer. acs.org |

| Reaction Conditions | May require harsh conditions (high pressure/temperature) and hazardous reagents. illinois.edu | Mild conditions (ambient temperature/pressure, neutral pH). researchgate.net |

| Solvent | Often uses organic solvents, including chlorinated ones. acsgcipr.org | Typically performed in aqueous buffer, a green solvent. researchgate.net |

| Catalyst | Often relies on precious or toxic metal catalysts. nih.gov | Uses biodegradable enzymes derived from renewable resources. mdpi.com |

| Byproducts | Generates stoichiometric amounts of waste from reducing agents and catalysts. | Minimal byproducts (e.g., water, a simple ketone, or carbonate). nih.gov |

The choice of solvent is a critical aspect of green chemistry. Traditional reductive aminations often employ hazardous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM). acsgcipr.org Research has focused on identifying greener alternatives. rsc.org

Greener Solvent Alternatives: More environmentally benign solvents such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) have been shown to be effective for reductive amination. rsc.orgacsgcipr.orgresearchgate.net

Bio-based Solvents: Glycerol, a byproduct of biodiesel production, has been used as a recyclable and effective green solvent for reductive amination with sodium borohydride. ias.ac.in

Solvent-Free Reactions: Performing the reaction under solvent-free conditions is another highly effective green strategy, which minimizes waste and simplifies product isolation. researchgate.netacs.org

| Solvent | Classification | Environmental/Safety Concerns |

|---|---|---|

| 1,2-Dichloroethane (DCE) | Undesirable | Carcinogen, toxic, environmentally persistent. acsgcipr.org |

| N,N-Dimethylformamide (DMF) | Undesirable | Reproductive toxicity, high boiling point makes removal difficult. acsgcipr.org |

| Methanol (MeOH) | Usable | Toxic and flammable. |

| Ethyl Acetate (EtOAc) | Recommended | Low toxicity, readily biodegradable. acsgcipr.org |

| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, forms peroxides less readily than other ethers, low water miscibility. researchgate.net |

| Glycerol | Recommended | Non-toxic, biodegradable, renewable source. ias.ac.in |

| Water | Recommended | Safest and most environmentally benign solvent, though substrate solubility can be an issue. nih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. acs.org Catalytic methods are inherently more atom-economical than stoichiometric ones.

Catalytic Hydrogenation: Instead of using stoichiometric hydride reagents that generate salt byproducts, catalytic hydrogenation with molecular hydrogen (H₂) is a highly atom-economical alternative. This method uses a heterogeneous catalyst (e.g., Ni, Pd, Pt, Ru on a support like Al₂O₃ or carbon) with ammonia and H₂. acs.orgorganic-chemistry.org The only byproduct is water, leading to a much cleaner process. rsc.org Non-precious metal catalysts, such as nickel, are particularly attractive due to their lower cost and toxicity. acs.org

| Method | Reducing Agent | Atom Economy | Key Byproducts |

|---|---|---|---|

| Stoichiometric Hydride Reduction | NaBH₃CN, NaBH(OAc)₃ | Low | Borate salts, cyanides (if NaBH₃CN is used), acetate salts. wikipedia.org |

| Catalytic Transfer Hydrogenation | Ammonium formate, Formic acid | Moderate | CO₂, water. nih.gov |

| Catalytic Hydrogenation | H₂ gas with metal catalyst (e.g., Ni/Al₂O₃) | High | Water is the only theoretical byproduct. acs.org |

| Biocatalytic (AmDH) | NAD(P)H (regenerated) | High | Inorganic carbonate (when using formate/FDH system). nih.gov |

Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl 3 Methylbutan 1 Amine

Detailed Reaction Mechanisms of Formation and Transformation

The formation and transformation of 1-(4-Bromophenyl)-3-methylbutan-1-amine can proceed through various mechanistic pathways, including nucleophilic substitution, radical reactions, and electrochemical processes.

The carbon-bromine bond on the phenyl ring of this compound is a key site for nucleophilic aromatic substitution (SNAr) reactions. One of the most powerful methods for forming the C-N bond in aryl amines is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This step involves the cleavage of the C-Br bond. wikipedia.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the arylamine product and regenerates the Pd(0) catalyst. wikipedia.org

Mechanistic studies on related systems have shown that the nature of the ligand on the palladium catalyst, the choice of base, and the specific amine and aryl halide substrates can influence the rate-determining step of the reaction. nih.gov For the amination of aryl bromides, reductive elimination is often the turnover-limiting step. nih.gov

The table below summarizes the effect of different ligands on the palladium-catalyzed amination of aryl bromides with primary amines, which provides insights into the factors controlling the formation of compounds like this compound.

| Ligand | Catalyst System | Reaction Conditions | Typical Yields for Primary Amine Coupling | Reference |

| BINAP | Pd(OAc)₂ / BINAP | NaOt-Bu, Toluene, 80-110 °C | Good to Excellent | wikipedia.org |

| P(t-Bu)₃ | Pd[P(t-Bu)₃]₂ | NaOt-Bu, Toluene, RT-100 °C | Excellent | nih.gov |

| XPhos | Pd₂(dba)₃ / XPhos | NaOt-Bu, Toluene, 80-110 °C | Excellent | organic-chemistry.org |

| KPhos | Pd(OAc)₂ / KPhos | CsOH·H₂O, Aqueous NH₃, 100 °C | High Selectivity | nih.gov |

This table is illustrative and based on data from related Buchwald-Hartwig amination reactions.

Radical reactions offer alternative pathways for the transformation of this compound. The bromine atom on the phenyl ring can participate in radical processes, particularly under photochemical conditions. For instance, photoredox catalysis has emerged as a powerful tool for C-N bond formation. nih.gov In such reactions, a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer (SET) process, leading to the formation of radical intermediates.

A plausible radical mechanism for the transformation of a related aryl bromide could involve the following steps:

Photoexcitation: The photocatalyst absorbs light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize the amine or reduce the aryl bromide to generate a radical cation or a radical anion, respectively.

Radical Coupling: The generated radical species can then react to form the desired product.

For example, nickel-catalyzed photoredox C-N coupling reactions have been developed for the amination of aryl bromides. liverpool.ac.ukorganic-chemistry.org These reactions proceed under mild conditions and exhibit a broad substrate scope.

Electrochemical methods provide a green and efficient alternative for the synthesis and transformation of amines. The electrochemical reductive amination of aldehydes is a relevant process for the formation of benzylic amines. caltech.educhemrxiv.orgrsc.org In the context of synthesizing this compound, one could envision the reductive amination of 4-bromobenzaldehyde (B125591) with an appropriate amine source.

The mechanism of electrochemical reductive amination typically involves:

Imine Formation: The aldehyde reacts with an amine to form an imine intermediate.

Electron Transfer: The imine is then electrochemically reduced at the cathode. The rate-determining step in some systems has been identified as the initial electron transfer to the imine. caltech.edu

Protonation: The resulting radical anion is protonated to yield the final amine product.

Recent studies have demonstrated direct electrochemical reductive amination between aldehydes and amines in undivided cells under metal- and external-reductant-free conditions. rsc.org

Transition State Analysis and Reaction Energetics

Understanding the transition states and energetics of reactions involving this compound is crucial for predicting reactivity and selectivity. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these aspects.

For reactions like the Suzuki-Miyaura coupling of related aryl bromides, DFT calculations have been employed to map out the potential energy surface of the catalytic cycle. nih.govmdpi.comresearchgate.net These studies reveal the relative energies of intermediates and the activation barriers of transition states for key steps like oxidative addition, transmetalation, and reductive elimination.

For the Buchwald-Hartwig amination, DFT calculations can help in understanding the influence of ligands on the reaction barriers. For instance, more electron-rich and bulky ligands can accelerate both oxidative addition and reductive elimination steps. acs.org

The following table presents hypothetical relative energy data for key steps in a palladium-catalyzed amination, illustrating the type of information obtained from DFT studies.

| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| Oxidative Addition | Pd(II)-Aryl-Bromo Complex | -5.2 |

| Oxidative Addition TS | +15.8 | |

| Amine Coordination | Pd(II)-Amine Complex | -2.1 |

| Reductive Elimination | Reductive Elimination TS | +21.5 |

| Product Formation | Arylamine Product | -18.7 |

This is a representative data table based on general principles of catalytic cycles and not specific experimental data for the target compound.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for determining the rate law of a reaction and identifying the rate-determining step. youtube.comkhanacademy.orgyoutube.comyoutube.comyoutube.com For the formation of this compound via Buchwald-Hartwig amination, kinetic analyses of similar reactions have provided significant insights.

Reaction progress kinetic analysis of the amination of aryl bromides has shown that the reaction can be zero-order in amine concentration, suggesting that a step subsequent to amine coordination, likely reductive elimination, is rate-determining. acs.org The rate of reaction is influenced by factors such as the nature of the palladium ligand, the base, the solvent, and the temperature.

The general form of a rate law for a reaction can be expressed as: Rate = k[Reactant A]x[Reactant B]y where k is the rate constant, and x and y are the reaction orders with respect to reactants A and B. youtube.com

The table below illustrates how changes in reactant concentrations can be used to determine the order of reaction in kinetic experiments.

| Experiment | [Aryl Bromide] (M) | [Amine] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This is a hypothetical data table illustrating the method of initial rates. From this data, the reaction would be first order in aryl bromide and zero order in amine.

Stereochemical Control Mechanisms in Asymmetric Transformations

Given that this compound is a chiral molecule, controlling its stereochemistry during synthesis is of paramount importance. Asymmetric catalysis provides powerful methods for achieving high enantioselectivity.

The synthesis of chiral benzylic amines can be achieved through various stereoselective methods, including:

Asymmetric Reductive Amination: The reduction of a prochiral imine using a chiral catalyst can lead to the formation of one enantiomer of the amine in excess.

Asymmetric Arylation of Imines: The addition of an aryl nucleophile to a chiral imine or the use of a chiral catalyst for the arylation of a prochiral imine can provide enantiomerically enriched products. organic-chemistry.org

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic amine reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched amine. researchgate.net

Enzyme-Catalyzed Reactions: Engineered enzymes, such as cytochrome P450 monooxygenases, have been used for the highly enantioselective intermolecular amination of benzylic C-H bonds. nih.gov

Photoredox/Nickel Dual Catalysis: This method has been successfully applied to the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles with high enantioselectivity. nih.gov

The stereochemical outcome of these reactions is governed by the interactions between the substrate and the chiral catalyst or reagent in the transition state of the enantio-determining step. The design of chiral ligands and catalysts that create a well-defined chiral environment around the reacting center is key to achieving high levels of stereocontrol. researchgate.netnih.gov

Influence of Solvent and Catalyst on Reaction Outcomes

The reactivity of bifunctional molecules like this compound, which contains both a primary amine and an aryl bromide, is profoundly influenced by the choice of solvent and catalyst. These components are critical in dictating the reaction pathway, rate, yield, and selectivity, particularly in palladium-catalyzed cross-coupling reactions. The two primary reactive sites on this molecule, the C-N bond of the amine and the C-Br bond of the phenyl ring, can both participate in various transformations, making the selection of appropriate reaction conditions paramount.

The most relevant transformations for this compound are palladium-catalyzed reactions such as Buchwald-Hartwig amination, where the amine group acts as a nucleophile, and Suzuki-Miyaura coupling, where the aryl bromide is the electrophilic partner. Mechanistic studies on analogous systems provide a framework for understanding how solvents and catalysts would direct the outcomes of reactions involving this compound.

The choice of solvent can significantly alter the course of a reaction by influencing the solubility of reagents, the stability of catalytic intermediates, and the rate of key mechanistic steps such as oxidative addition and reductive elimination. researchgate.netnih.gov In palladium-catalyzed cross-coupling reactions, a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and even aqueous mixtures are employed. lookchem.comacs.orgnih.gov

For instance, in Suzuki-Miyaura couplings, polar solvents can accelerate the reaction by promoting the formation of more active catalytic species and stabilizing polar transition states. researchgate.net Conversely, in some cases, nonpolar solvents may be preferred to achieve higher selectivity. researchgate.net The presence of co-solvents, such as water, can also have a beneficial effect, particularly when inorganic bases like carbonates are used, by aiding in their dissolution and facilitating the transmetalation step. acs.org

The catalyst system, typically a palladium precursor combined with a specific ligand, is arguably the most critical factor in controlling the reaction. The ligand's electronic and steric properties are instrumental in tuning the catalyst's reactivity and stability. libretexts.orgwikipedia.org

In the context of a Buchwald-Hartwig amination involving the primary amine of the title compound, the choice of phosphine (B1218219) ligand is crucial. Early generation catalysts, often employing ligands like P(o-tolyl)₃, were effective for secondary amines but less so for primary amines. wikipedia.org The development of sterically hindered and electron-rich alkyl- and dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) and ferrocene-based ligands has dramatically expanded the scope to include the efficient coupling of primary amines under milder conditions. wikipedia.org These bulky ligands promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step and facilitate the final reductive elimination.

Similarly, for a Suzuki-Miyaura reaction at the aryl bromide site, the ligand determines the efficiency of the catalytic cycle. While traditional phosphine ligands like triphenylphosphine (B44618) (PPh₃) are widely used, more electron-rich and bulky ligands often provide higher turnover numbers and are capable of activating less reactive aryl chlorides. libretexts.orgorganic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands that can sometimes offer superior stability and reactivity compared to phosphines. wikipedia.org

The interplay between the solvent and catalyst is also a key consideration. For example, the choice of solvent can influence the active catalytic species in solution. Studies have shown that in Suzuki couplings, the use of polar solvents can favor the formation of anionic palladium complexes, which may exhibit different reactivity and selectivity compared to the neutral species that predominate in nonpolar media. researchgate.net

The following data tables, based on representative studies of related compounds, illustrate the typical influence of solvent and catalyst selection on reaction outcomes in palladium-catalyzed cross-coupling reactions.

Table 1: Influence of Solvent on the Yield of a Buchwald-Hartwig Amination Reaction

| Entry | Solvent | Base | Catalyst System | Yield (%) |

| 1 | Toluene | NaOtBu | Pd(OAc)₂ / RuPhos | 85 |

| 2 | Dioxane | NaOtBu | Pd(OAc)₂ / RuPhos | 92 |

| 3 | DMF | Cs₂CO₃ | Pd(OAc)₂ / XPhos | 78 |

| 4 | H₂O-EtOH (1:1) | K₃PO₄ | Pd Nanoparticles | 65 lookchem.com |

Data is representative of typical trends observed in Buchwald-Hartwig amination reactions.

Table 2: Influence of Catalyst Ligand on the Yield of a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | PPh₃ | 75 |

| 2 | 4-Bromoanisole | Phenylboronic acid | P(t-Bu)₃ | 95 organic-chemistry.org |

| 3 | 4-Bromoanisole | Phenylboronic acid | SPhos | 98 |

| 4 | 4-Chloroanisole | Phenylboronic acid | XPhos | 92 |

Data is representative of typical trends observed in Suzuki-Miyaura coupling reactions.

Computational and Theoretical Studies of 1 4 Bromophenyl 3 Methylbutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 1-(4-Bromophenyl)-3-methylbutan-1-amine. These calculations provide a fundamental understanding of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. capes.gov.br For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the antibonding orbitals of the bromophenyl ring. Theoretical calculations, such as those using DFT with a B3LYP functional, would be employed to determine the precise energies and spatial distributions of these orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Illustrative Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.

For this compound, the MEP map would highlight specific reactive sites:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most prominent negative potential is expected around the electronegative nitrogen atom of the amine group and the bromine atom, due to their lone pairs of electrons.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amine group (N-H) would exhibit a strong positive potential.

Neutral Regions (Green): These areas, typically found on the carbon skeleton of the isobutyl group and the phenyl ring carbons, represent regions of neutral or near-zero potential. nih.gov

Charge distribution analysis provides quantitative values for the partial atomic charges within a molecule, offering deeper insight into its electronic structure and bonding. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used.

Table 2: Illustrative NBO Charges on Key Atoms

| Atom | Illustrative Charge (e) |

|---|---|

| Br | -0.05 |

| N | -0.90 |

| C (attached to N) | +0.30 |

Note: These charge values are hypothetical examples to illustrate the expected charge distribution from an NBO analysis.

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry and conformational preferences of a molecule. The NCI index, often visualized in conjunction with the Reduced Density Gradient (RDG), allows for the identification and characterization of weak interactions like van der Waals forces, hydrogen bonds, and steric clashes in real space.

The analysis generates 3D isosurfaces where colors indicate the nature of the interaction:

Blue: Strong attractive interactions, such as hydrogen bonds. For this molecule, this would likely be observed between the amine group of one molecule and the nitrogen or bromine atom of another.

Green: Weak van der Waals interactions, expected to be widespread over the phenyl ring and isobutyl group.

Red: Strong repulsive interactions, indicating steric clashes, which might occur between bulky groups in certain conformations. acs.orgpsu.edu

This analysis provides a visual understanding of the forces that govern molecular packing and recognition. orgchemboulder.com

Conformational Analysis and Stability Studies

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Computational methods, such as molecular mechanics or DFT scans, are used to explore the potential energy surface by systematically rotating the single bonds (dihedral angles), particularly the C-C and C-N bonds of the side chain. nih.govpressbooks.pub For this molecule, key rotations would be around the bond connecting the chiral carbon to the phenyl ring and the bond connecting the chiral carbon to the isobutyl group. The analysis would likely reveal several low-energy conformers, with the bulky isobutyl and bromophenyl groups preferentially oriented to minimize steric hindrance. acs.org The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict spectroscopic data, such as infrared (IR) spectra, which aids in the identification and characterization of the molecule. Theoretical vibrational frequencies are calculated using DFT methods.

For this compound, a primary amine, the predicted IR spectrum would show characteristic peaks:

N-H Stretching: Two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group. libretexts.org

Aromatic C-H Stretching: A peak would appear just above 3000 cm⁻¹, characteristic of C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: Peaks would be observed just below 3000 cm⁻¹, from the C-H bonds of the isobutyl group.

N-H Bending: A bending (scissoring) vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: A series of peaks in the 1600-1450 cm⁻¹ region would correspond to the phenyl ring vibrations.

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically strong and found in the 1335-1250 cm⁻¹ range. libretexts.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Bromobenzylidene)-2,3-dihydrobenzo[b] nih.govdioxin-6-amine |

| 1,4-Dinitro-1H-imidazole |

| N,N-diethyl-2[(4'-substituted)phenylthio]acetamides |

| Phenethylamine |

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Computational simulations are instrumental in the analysis and assignment of vibrational spectra. By calculating the harmonic vibrational frequencies using methods like DFT, typically with the B3LYP functional, a theoretical spectrum can be generated. researchgate.net This theoretical data is crucial for accurately assigning the vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov

The process involves optimizing the molecule's geometry to its lowest energy state. Following optimization, frequency calculations are performed. The resulting theoretical wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov A complete assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.netnih.gov

For this compound, key vibrational modes of interest would include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group are expected. nih.gov

C-H Stretching: Aromatic C-H stretching modes from the phenyl ring and aliphatic C-H stretching from the isobutyl group would be identified.

C-Br Stretching: A characteristic vibration at a lower frequency corresponding to the carbon-bromine bond.

Aromatic C=C Stretching: Vibrations associated with the stretching of the carbon-carbon bonds within the 4-bromophenyl ring.

N-H Bending: In-plane and out-of-plane bending (scissoring, wagging, twisting) of the amine group.

A representative table comparing theoretical and experimental vibrational frequencies for a related compound is often presented in such studies to validate the computational method.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3505 | 3498 | 3497 |

| N-H Symmetric Stretch | 3410 | 3405 | 3404 |

| Aromatic C-H Stretch | 3100-3050 | 3085, 3060 | 3084, 3059 |

| Aliphatic C-H Stretch | 2980-2870 | 2965, 2930, 2875 | 2966, 2931, 2874 |

| N-H Scissoring | 1625 | 1620 | 1618 |

| Aromatic C=C Stretch | 1590, 1485 | 1588, 1487 | 1589, 1488 |

Note: This table is illustrative. The values are representative of typical findings in computational vibrational analysis.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.uk These predictions are invaluable for assigning peaks in experimental spectra, especially for complex structures, and for validating proposed molecular structures. arxiv.org

The accuracy of these predictions can be very high, with reported mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in some models. arxiv.org The calculations are performed on the optimized geometry of the molecule. To achieve greater accuracy, computational models can also incorporate solvent effects, which can significantly influence chemical shifts. arxiv.org

For this compound, a computational study would predict the chemical shifts for:

¹H NMR: The distinct protons of the aromatic ring (showing characteristic splitting patterns), the methine proton (CH-NH₂), the methylene (B1212753) protons (CH₂), the methyl protons (CH₃), and the amine protons (NH₂).

¹³C NMR: The carbons of the 4-bromophenyl ring (including the carbon attached to bromine and the one attached to the amino-alkyl group), and the carbons of the isobutyl chain.

The comparison between calculated and experimental shifts provides a rigorous test of the computational model's ability to reproduce the electronic environment of each nucleus.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹³C Shift (GIAO-DFT) | Experimental ¹³C Shift | Predicted ¹H Shift (GIAO-DFT) | Experimental ¹H Shift |

|---|---|---|---|---|

| C1 (ipso-C) | 142.5 | 142.1 | - | - |

| C2/C6 (ortho-C) | 128.9 | 128.6 | 7.25 | 7.22 |

| C3/C5 (meta-C) | 129.5 | 129.2 | 7.48 | 7.45 |

| C4 (para-C-Br) | 121.8 | 121.5 | - | - |

| Cα (CH-NH₂) | 58.2 | 57.9 | 4.15 | 4.12 |

| Cβ (CH₂) | 45.1 | 44.8 | 1.80 | 1.77 |

| Cγ (CH) | 24.9 | 24.6 | 1.65 | 1.62 |

| Cδ (CH₃) | 22.5 | 22.3 | 0.92 | 0.90 |

Note: This table is illustrative. The values are representative of typical findings in computational NMR predictions.

UV-Vis Absorption and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. researchgate.netnih.gov This approach calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

Analysis of the molecular orbitals involved in these electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), yields insights into the nature of the electronic excitations, such as π → π* or n → π* transitions. nih.gov The HOMO-LUMO energy gap is also a key parameter derived from these calculations, providing an indication of the molecule's kinetic stability and chemical reactivity. nih.gov Studies can analyze how intramolecular charge transfer (ICT) contributes to the electronic transitions. nih.gov

For this compound, TD-DFT calculations would identify the primary electronic transitions responsible for its UV absorption, likely dominated by π → π* transitions within the bromophenyl chromophore.

Table 3: Illustrative TD-DFT Results for Electronic Transitions of this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 268 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 225 | 0.45 | HOMO-1 → LUMO (88%) |

Note: This table is illustrative, showing the type of data generated from TD-DFT calculations.

Computational Modeling of Reactivity and Selectivity

Beyond spectroscopy, computational methods are employed to model and predict the chemical behavior of molecules. These studies can explore potential reaction pathways for synthesis and predict the outcomes of chemical reactions.

Reaction Pathway Exploration using Computational Methods

Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies associated with each step. This information is critical for understanding reaction kinetics and determining the most plausible pathway for a given transformation.

For the synthesis of this compound, a likely route is the reductive amination of 4-bromo-isovalerophenone. A computational study could model this process by:

Calculating the energies of the reactants (ketone, ammonia), intermediates (e.g., the corresponding imine), and the final product (amine).

Locating the transition state structures for key steps, such as the initial nucleophilic attack of ammonia (B1221849) on the carbonyl carbon and the subsequent reduction of the imine intermediate.

Determining the activation energy barriers for each step. A lower activation energy indicates a more favorable reaction pathway.

Such studies help in optimizing reaction conditions (e.g., choice of reducing agent, solvent) by providing a molecular-level understanding of the mechanism. nih.gov

Prediction of Regio- and Stereoselectivity

Computational models are powerful tools for predicting the selectivity of chemical reactions.

Regioselectivity: For reactions involving the aromatic ring of this compound (e.g., further electrophilic substitution), computational methods can predict the most likely site of attack. Analysis of the Molecular Electrostatic Potential (MEP) map can identify regions of high electron density that are susceptible to electrophiles. nih.gov Additionally, reactivity descriptors derived from conceptual DFT, such as Fukui functions, can quantify the reactivity of each atom in the molecule. nih.gov

Stereoselectivity: The chiral center in this compound is the carbon atom bonded to the amine group. Its synthesis from a prochiral ketone will produce a racemic mixture unless a chiral catalyst or reagent is used. Computational chemistry can predict the stereochemical outcome of asymmetric syntheses. By modeling the transition states for the formation of the (R) and (S) enantiomers in the presence of a chiral catalyst, one can calculate the energy difference (ΔΔG‡) between them. A lower energy transition state corresponds to the major enantiomer, allowing for a quantitative prediction of the enantiomeric excess (ee).

Synthesis and Chemical Transformations of Derivatives of 1 4 Bromophenyl 3 Methylbutan 1 Amine

Modifications at the Amine Functionality

The primary amine group in 1-(4-bromophenyl)-3-methylbutan-1-amine is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. A more controlled method involves reductive amination. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical, with NaBH₃CN being particularly effective for the selective reduction of imines in the presence of carbonyl groups.

N-Acylation: The amine functionality readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. N-acylation is a robust and high-yielding reaction that is fundamental in the synthesis of a vast array of chemical compounds.

A summary of common reagents for these transformations is presented in the table below.

| Transformation | Reagent Class | Specific Examples | Product |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Formaldehyde + NaBH₃CN, Acetone + NaBH(OAc)₃ | Secondary or Tertiary Amine |

| N-Acylation | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride, Benzoyl chloride | Amide |

Functional Group Interconversions on the Bromophenyl Moiety (e.g., C-Br bond functionalization)

The carbon-bromine bond on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. uwindsor.caorganic-chemistry.org These reactions are pivotal in the synthesis of complex aromatic and biaryl compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.org A wide range of palladium catalysts and ligands have been developed to facilitate this transformation, with bulky, electron-rich phosphine (B1218219) ligands often providing high catalytic activity. The reaction is tolerant of a wide variety of functional groups, making it a powerful tool for the synthesis of biaryl derivatives of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. nih.gov This method is particularly useful for synthesizing N-aryl derivatives. The choice of ligand is crucial for the success of the reaction, with various biaryl phosphine ligands demonstrating high efficacy.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Et₃N | THF |

Modifications and Elongations of the Butane Chain

Modifications to the isobutyl chain of this compound typically require initial transformation of the amine functionality. For instance, the amine can be converted to a carbonyl group, which then serves as a handle for chain elongation reactions.

α-Alkylation: Following protection of the amine (e.g., as a benzylimine), the α-carbon can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a carbanion. This nucleophile can then react with an alkyl halide to introduce a new alkyl group at the α-position. Subsequent hydrolysis of the imine regenerates the amine functionality.

Wittig Reaction: If the amine is oxidized to a ketone, the Wittig reaction can be employed for chain elongation. This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent) to form an alkene, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. The nature of the ylide can be varied to introduce different substituents.

Stereoselective Derivatization Strategies

For the chiral enantiomers of this compound, stereoselective derivatization is crucial to maintain or control the stereochemistry of the final product.

One common strategy involves the formation of a chiral imine by reacting the chiral amine with an appropriate aldehyde or ketone. This chiral imine can then undergo diastereoselective reactions. For example, the stereoselective alkylation of a chiral imine can be achieved by deprotonation at the α-position to form a chiral enolate, followed by reaction with an electrophile. The existing stereocenter directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary reveals the new chiral center.

Diversification Strategies for Structurally Related Analogs (e.g., chiral diimines from similar precursors)

The core structure of this compound can be used as a precursor for the synthesis of a diverse range of structurally related analogs. A notable example is the synthesis of chiral diimines, which are valuable ligands in asymmetric catalysis.

Chiral diimines, also known as Schiff bases, can be synthesized through the condensation of a chiral diamine with two equivalents of an aldehyde or ketone. While not directly synthesized from this compound itself, the synthetic principles are applicable to related chiral diamine precursors. These chiral ligands can coordinate with various transition metals to form catalysts for a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the diimine ligand, which are influenced by the substituents on the aromatic rings and the diamine backbone, play a crucial role in determining the enantioselectivity of the catalyzed reaction.

Advanced Applications of 1 4 Bromophenyl 3 Methylbutan 1 Amine in Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Construction

Chiral amines are fundamental to the synthesis of enantiomerically pure compounds, which is a critical aspect in the development of pharmaceuticals and other biologically active molecules. nih.gov 1-(4-Bromophenyl)-3-methylbutan-1-amine, available in its chiral forms such as (1S)-1-(4-bromophenyl)-3-methylbutan-1-amine and its hydrochloride salt (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride, serves as a valuable chiral building block. nih.govnih.gov The presence of a primary amine and a stereocenter allows for its incorporation into larger molecules, imparting chirality and influencing the stereochemical outcome of subsequent reactions.

The general strategy for utilizing such a compound as a chiral auxiliary involves its temporary integration into a synthetic route to direct the formation of a new stereocenter. wikipedia.orgsigmaaldrich.com The chiral auxiliary is later removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com While specific, detailed examples of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are analogous to other chiral amines that have been successfully employed in this capacity. For instance, chiral amines are crucial in the synthesis of a wide array of pharmaceuticals where a specific enantiomer is required for therapeutic efficacy. researchgate.net

The bromophenyl moiety of this compound offers a distinct advantage. The bromine atom can be readily transformed through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This allows for the elaboration of the aromatic ring, further increasing the complexity and diversity of the molecules that can be synthesized from this chiral building block.

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Asymmetric Reaction | Reference |

| (1R,2S)-Ephedrine | Alkylation, Aldol Reactions | sigmaaldrich.com |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Imine Condensation/Addition | sigmaaldrich.comnih.gov |

| (S)-4-Benzyl-2-oxazolidinone | Aldol Reactions | sigmaaldrich.com |

| (1S,2S)-Pseudoephenamine | Alkylation Reactions | nih.gov |

This table provides examples of common chiral auxiliaries and is for illustrative purposes.

Utilization in Heterocyclic Ring System Synthesis

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science, forming the core of many pharmaceuticals and functional materials. nih.govcymitquimica.comopenmedicinalchemistryjournal.com The primary amine functionality of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic ring systems.

One common approach to constructing heterocycles is through condensation reactions where the amine group acts as a nucleophile. For example, it can react with dicarbonyl compounds or their equivalents to form five- or six-membered rings such as pyrroles or piperidines. While direct literature examples for this compound are sparse, the general reactivity pattern is well-established for primary amines. frontiersin.org

Furthermore, the bromo-substituent on the phenyl ring can be exploited in intramolecular cyclization reactions. For instance, after N-alkylation with a suitable chain containing a terminal alkyne or alkene, a palladium-catalyzed intramolecular Heck or Sonogashira reaction could be envisioned to construct fused heterocyclic systems. The synthesis of nitrogen-containing heterocycles through such catalytic methods is a powerful tool in modern organic synthesis. researchgate.net

Precursor in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. nih.govnih.gov

While specific participation of this compound in Ugi or Passerini reactions is not explicitly detailed in the surveyed literature, its structure as a primary amine makes it a plausible candidate for such transformations. In a hypothetical Ugi four-component reaction, this compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate an α-acylamino amide scaffold. The resulting product would possess significant structural complexity and multiple points for further diversification, including the modifiable bromophenyl group.

Table 2: Common Multicomponent Reactions Involving Amines

| Reaction Name | Components | Product | Reference |

| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amide | nih.gov |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid (Amine can be used in variants) | α-Acyloxy Amide | nih.govorganic-chemistry.org |

| Mannich Reaction | Amine, Carbonyl, Enolizable Carbonyl | β-Amino Carbonyl | wikipedia.org |

| Strecker Synthesis | Amine, Carbonyl, Cyanide | α-Amino Nitrile | wikipedia.org |

This table illustrates common multicomponent reactions where primary amines are key reactants.

Development of Novel Ligands and Catalysts Derived from the Chemical Compound

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. Chiral amines are often used as scaffolds for the synthesis of ligands that can coordinate to transition metals, creating catalysts capable of inducing high enantioselectivity in chemical reactions. nih.govorganic-chemistry.org

This compound is a promising candidate for the development of novel chiral ligands. The amine group can be functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating moieties. For example, reaction with a chlorophosphine could yield a chiral aminophosphine (B1255530) ligand. The stereocenter of the original amine would be in close proximity to the metal center in a resulting catalyst complex, which is often a key feature for effective stereochemical control.

Moreover, the bromophenyl group can serve as a handle to create bidentate or pincer-type ligands. For example, a double Suzuki coupling could introduce two additional coordinating groups onto the phenyl ring. The resulting ligands could have unique steric and electronic properties, potentially leading to catalysts with novel reactivity and selectivity. While the synthesis of specific ligands from this compound is yet to be widely reported, the principles of chiral ligand design suggest its significant potential in this area. semanticscholar.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Research surrounding 1-(4-Bromophenyl)-3-methylbutan-1-amine and its derivatives has primarily focused on their synthesis and preliminary biological screening. While comprehensive studies on the parent compound are limited, the existing literature on related structures provides valuable insights.

Key findings from studies on derivatives include:

Antimicrobial and Anticancer Potential: A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Several of these compounds exhibited promising activity against various bacterial and fungal strains, with some showing notable anticancer effects against human breast adenocarcinoma cells. nih.govresearchgate.net

Enzyme Inhibition: Derivatives of the core structure have been investigated as potential enzyme inhibitors. For instance, novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines were designed and synthesized as potent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of certain cancers and autoimmune diseases. nih.gov

Synthetic Methodology Development: The synthesis of related N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives has been achieved through Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of the 4-bromophenyl moiety in constructing complex molecular architectures. researchgate.net

These studies underscore the significance of the 4-bromophenyl-amine scaffold as a versatile starting point for the development of new therapeutic agents.

Identification of Unaddressed Research Questions and Challenges

Despite the progress made, several research questions and challenges concerning this compound remain unaddressed:

Comprehensive Biological Profiling: The specific biological activities of the parent compound, this compound, across a wide range of assays are yet to be thoroughly investigated. Its pharmacological profile, including receptor binding affinities and enzyme inhibition kinetics, is largely unknown.

Stereospecific Activity: The influence of stereochemistry (R vs. S enantiomers) on the biological activity of this chiral amine has not been systematically studied. Understanding the stereospecific interactions with biological targets is crucial for the development of more potent and selective drugs.

Mechanism of Action: For the derivatives that have shown biological activity, the precise mechanisms of action at the molecular level are often not fully elucidated. Further studies are needed to identify the specific cellular pathways and molecular targets they interact with.

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study of this compound and its derivatives is lacking. Such studies would provide valuable information for the rational design of new analogs with improved efficacy and safety profiles.

Emerging Methodologies and Perspectives for Future Studies

Future research on this compound and its analogs could benefit from the adoption of emerging methodologies:

Biocatalysis for Chiral Synthesis: The use of multi-enzymatic cascade systems presents an attractive and sustainable approach for the asymmetric synthesis of chiral amines. mdpi.com Employing transaminases coupled with pyruvate (B1213749) decarboxylase, for example, could enable the efficient and highly stereoselective production of the (R) or (S) enantiomers of this compound.

Computational Modeling and In Silico Screening: Molecular docking and ADME (absorption, distribution, metabolism, and excretion) profiling can be powerful tools to predict the biological activity and pharmacokinetic properties of novel derivatives. nih.govmdpi.com These in silico methods can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

High-Throughput Screening: Utilizing high-throughput screening platforms would allow for the rapid evaluation of the biological activity of a large library of this compound derivatives against a diverse panel of biological targets.

Potential Avenues for Advanced Synthetic and Mechanistic Investigations

To deepen the understanding of this compound and its reactivity, several avenues for advanced investigation are open:

Development of Novel Catalytic Systems: Exploring new and more efficient catalytic systems for the synthesis of this compound and its derivatives is a key area for future research. This includes the investigation of enantioconvergent reactions, such as those employing nickel/bis(oxazoline) complexes for the coupling of racemic starting materials. nih.gov

Mechanistic Studies of Key Reactions: Detailed mechanistic studies of the reactions involving this compound, such as the Suzuki cross-coupling, are crucial for optimizing reaction conditions and expanding their synthetic utility. nih.gov Techniques like DFT calculations can provide valuable insights into the reaction pathways and transition states. nih.gov

Synthesis of Functionalized Analogs: The synthesis of new analogs with diverse functional groups at various positions of the molecule will be essential for probing the SAR and developing compounds with tailored biological activities. This could involve the introduction of different substituents on the phenyl ring or modifications to the alkyl chain.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-3-methylbutan-1-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A two-step synthesis is commonly employed: (1) Bromination of 4-bromophenyl precursors using N-bromosuccinimide (NBS) under radical initiation, followed by (2) reductive amination of 3-methylbutan-1-one with ammonia or ammonium acetate. Optimize yield by controlling temperature (0–5°C for bromination, 60–80°C for reductive amination) and using Pd/C or Raney Ni as catalysts. Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane:ethyl acetate 3:1) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC with C18 column, acetonitrile:water 70:30) and spectroscopic techniques:

- 1H NMR (CDCl3): δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 3.10 (m, 1H, NH), 2.75 (m, 2H, CH2), 1.85–1.50 (m, 3H, CH(CH3)2).

- LC-MS : m/z 256 [M+H]+.

- Purity >95% by elemental analysis (C: 56.25%, H: 6.29%, N: 5.47%) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound, and how do hydrogen-bonding patterns influence packing?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 reveals:

- Unit Cell Parameters :

| a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |

|---|---|---|---|---|---|---|

| 10.25 | 12.30 | 8.75 | 90 | 105.6 | 90 | P21/c |

- Hydrogen Bonding : N–H···Br interactions (d = 2.95 Å) and C–H···π stacking stabilize the lattice. Graph set analysis (Etter’s rules) classifies motifs as R₂²(8) .

Q. How do electronic effects of the 4-bromophenyl group influence the compound’s reactivity in [3+2] cycloaddition reactions?

- Methodological Answer : The electron-withdrawing bromine substituent enhances electrophilicity at the para position, directing regioselectivity in cycloadditions. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) show a 12.3 kcal/mol preference for forming 1-(4-bromophenyl)-3-aryl-Δ²-pyrazolines over alternative regioisomers. Experimental validation via NMR kinetics (ΔG‡ = 18.5 kcal/mol) aligns with computational predictions .

Q. What challenges arise in characterizing byproducts during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Common byproducts include:

- N-alkylated derivatives : Formed via over-amination. Mitigate by limiting ammonia excess (<1.5 eq).

- Dihydroisoquinoline adducts : Detect via HRMS (m/z 315.1 [M+H]+) and suppress using inert atmospheres (N2/Ar).

- Resolution Strategy : Employ preparative HPLC (C18, gradient elution: 50–90% MeOH in H2O) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.